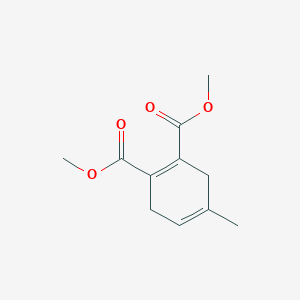
5-Chloro-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of indole derivatives often involves cyclization followed by dehydrative aromatization . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of indole derivatives can lead to the formation of various oxidized products .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology and medicine, indene derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents . The unique structural features of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- make it a valuable compound for studying various biological processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. Indene derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds such as 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile and 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl- . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- lies in its specific substituents and the resulting properties.
Eigenschaften
CAS-Nummer |
58138-39-9 |
|---|---|
Molekularformel |
C10H4ClNO2 |
Molekulargewicht |
205.60 g/mol |
IUPAC-Name |
5-chloro-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C10H4ClNO2/c11-5-1-2-6-7(3-5)10(14)8(4-12)9(6)13/h1-3,8H |
InChI-Schlüssel |
JSZIWAQQPWVFPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
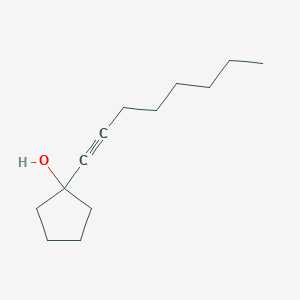
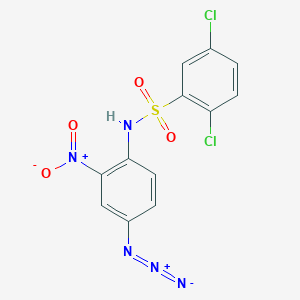
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
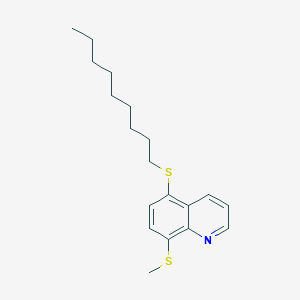
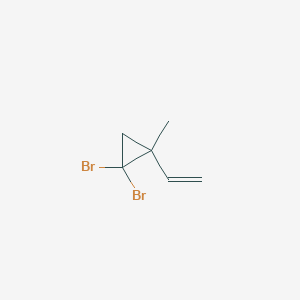
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
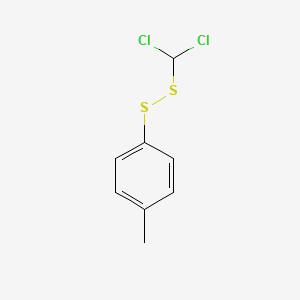
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
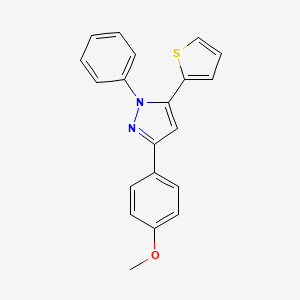
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
